molecular formula C30H37F12MoNO2 B162669 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) CAS No. 139220-25-0

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide)

Cat. No.: B162669
CAS No.: 139220-25-0
M. Wt: 767.5 g/mol
InChI Key: SKVDWEMQFYIDCB-UHFFFAOYSA-N
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Description

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is an organometallic compound known for its catalytic properties. It is commonly referred to as Schrock’s Catalyst and is used in various chemical reactions, particularly in olefin metathesis .

Mechanism of Action

Target of Action

The primary target of 2,6-Diisopropylphenylimidoneophylidene Molybdenum(VI) Bis(hexafluoro-t-butoxide), also known as Schrock’s Catalyst , is olefins, especially terminal olefins . Olefins, or alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the chemical industry as they are used in the production of a wide range of chemicals and materials.

Mode of Action

Schrock’s Catalyst is known for its ability to metathesize many ordinary olefins, especially terminal olefins . Metathesis is a chemical reaction that involves the exchange of bonds between two reacting chemical species, which results in the creation of products with similar or identical bonding affiliations . This catalyst also performs Ring-Opening Metathesis Polymerization (ROMP) on many norbornene or substituted norbornadiene monomers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the olefin metathesis pathway. In this pathway, the compound acts as a catalyst to break the double bonds of the olefins and rearrange them in a way that results in the formation of new olefins . This process can lead to the synthesis of a variety of useful compounds, including polymers, pharmaceuticals, and petrochemicals.

Pharmacokinetics

Like other organometallic compounds, its bioavailability, absorption, distribution, metabolism, and excretion (adme) would be expected to be influenced by factors such as its size, charge, lipophilicity, and the presence of the molybdenum metal center .

Result of Action

The action of Schrock’s Catalyst on olefins results in the formation of new olefins with different structures . When it performs ROMP on norbornene or substituted norbornadiene monomers, it produces all cis, and often isotactic, polymers . These polymers have a regular, repeating structure, which can give them unique physical properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals in the reaction environment can affect the efficiency and selectivity of the metathesis reaction . Additionally, the stability of the compound can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins, facilitating the transformation of substrates into products. The compound’s catalytic activity is primarily due to its ability to form stable complexes with olefins, thereby lowering the activation energy required for the reaction. This interaction is crucial in the synthesis of polymers and other complex organic molecules .

Cellular Effects

The effects of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in various biochemical pathways, thereby affecting the overall cellular function. For instance, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) exerts its effects through binding interactions with biomolecules. It acts as a catalyst by forming stable complexes with olefins, facilitating their transformation into different products. This process involves the cleavage and formation of carbon-carbon double bonds, which is a key step in many biochemical reactions. The compound’s ability to lower the activation energy of these reactions makes it a valuable tool in synthetic chemistry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) change over time. The compound is stable under standard laboratory conditions, but its catalytic activity can decrease over time due to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings. These effects are often related to the compound’s stability and its ability to maintain its catalytic properties over extended periods .

Dosage Effects in Animal Models

The effects of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) vary with different dosages in animal models. At low doses, the compound exhibits its catalytic properties without causing significant adverse effects. At higher doses, it can lead to toxicity and other adverse effects. These effects are dose-dependent and can vary based on the specific animal model used in the study .

Metabolic Pathways

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is involved in various metabolic pathways. It interacts with enzymes and cofactors, facilitating the transformation of substrates into products. This interaction can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity. The compound’s role in these pathways is crucial for its catalytic activity and its ability to influence biochemical reactions .

Transport and Distribution

Within cells and tissues, 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within cells is essential for its catalytic activity and its ability to influence biochemical reactions .

Subcellular Localization

The subcellular localization of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for the compound’s catalytic activity and its ability to participate in biochemical reactions within specific cellular environments .

Preparation Methods

The synthesis of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) involves the reaction of molybdenum hexafluoride with 2,6-diisopropylphenylimidoneophylidene. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference . Industrial production methods often involve large-scale reactions in controlled environments to ensure high purity and yield .

Chemical Reactions Analysis

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include various olefins and norbornene derivatives. The major products formed from these reactions are polymers and metathesized olefins .

Comparison with Similar Compounds

Compared to other similar compounds, 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is unique due to its high efficiency and selectivity in olefin metathesis reactions. Similar compounds include:

Properties

IUPAC Name

[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.C10H12.2C4H4F6O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2(11,3(5,6)7)4(8,9)10;/h5-9H,1-4H3;1,4-8H,2-3H3;2*11H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVDWEMQFYIDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C(F)(F)F)(C(F)(F)F)O.CC(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37F12MoNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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